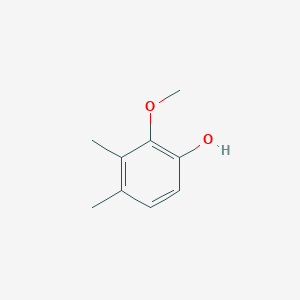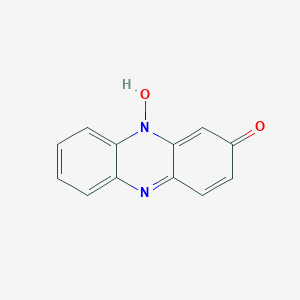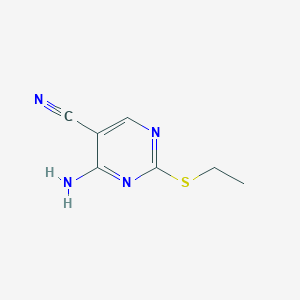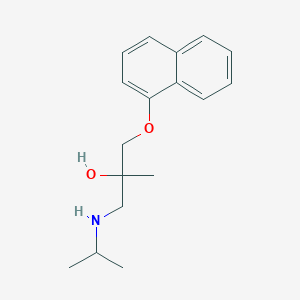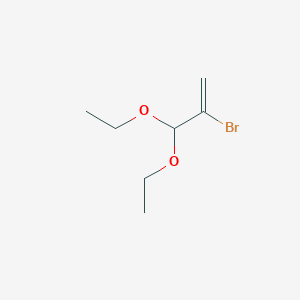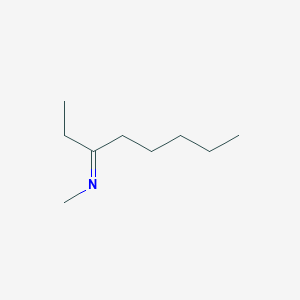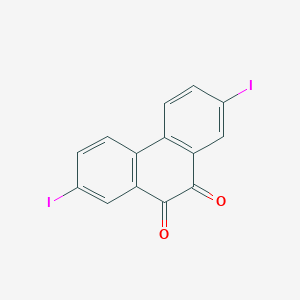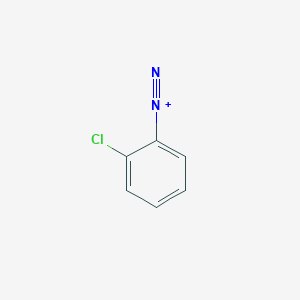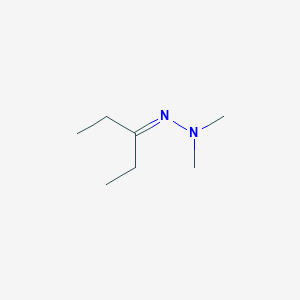
3-Pentanone, dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, dimethylhydrazone, also known as 2,4-dimethyl-3-pentanone hydrazone, is an organic compound that is widely used in scientific research. It is a colorless, odorless, and stable liquid that is soluble in water and most organic solvents. This compound has been extensively studied for its unique properties and applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-Pentanone, dimethylhydrazone is not fully understood. However, it is believed to act as a carbonyl scavenger, reacting with carbonyl compounds to form stable hydrazones. This reaction is widely used in analytical chemistry for the determination of carbonyl compounds.
Effets Biochimiques Et Physiologiques
There are no known biochemical or physiological effects of 3-Pentanone, dimethylhydrazone. However, it is important to handle this compound with care as it is toxic and can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Pentanone, dimethylhydrazone in lab experiments is its stability and solubility in a wide range of solvents. It is also relatively easy to synthesize and purify. However, its toxicity and potential health hazards should be taken into consideration when handling this compound.
Orientations Futures
There are several future directions for research on 3-Pentanone, dimethylhydrazone. One potential area of interest is the development of new synthetic routes and methods for the preparation of this compound. Another area of interest is the investigation of its potential applications in the production of advanced materials and polymers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in analytical chemistry and other fields of research.
Méthodes De Synthèse
The synthesis of 3-Pentanone, dimethylhydrazone involves the reaction of 3-pentanone with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds at room temperature and yields a pure product that can be easily isolated and purified. This method is widely used in research laboratories and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-Pentanone, dimethylhydrazone has a wide range of applications in scientific research. It is commonly used as a reagent in analytical chemistry for the determination of carbonyl compounds. It is also used in the synthesis of various organic compounds and as a building block in the preparation of complex molecules. In addition, it is used as a solvent in chromatography and as a stabilizer in the production of polymers.
Propriétés
Numéro CAS |
16795-73-6 |
|---|---|
Nom du produit |
3-Pentanone, dimethylhydrazone |
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N-methyl-N-(pentan-3-ylideneamino)methanamine |
InChI |
InChI=1S/C7H16N2/c1-5-7(6-2)8-9(3)4/h5-6H2,1-4H3 |
Clé InChI |
LXFGNBFOJJSPPZ-UHFFFAOYSA-N |
SMILES |
CCC(=NN(C)C)CC |
SMILES canonique |
CCC(=NN(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



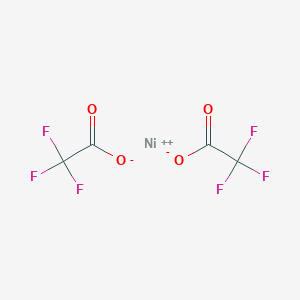
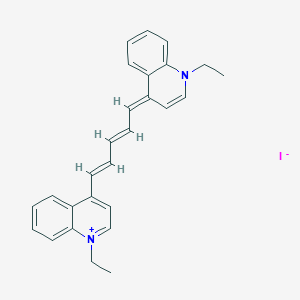
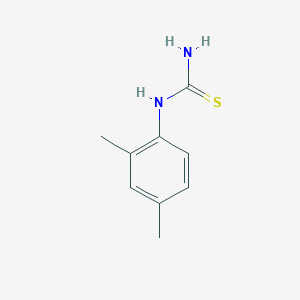
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
